molecular formula NO2C6H4Cl<br>C6H4ClNO2 B041953 1-Chloro-4-nitrobenzene CAS No. 100-00-5

1-Chloro-4-nitrobenzene

Cat. No. B041953
CAS RN: 100-00-5
M. Wt: 157.55 g/mol
InChI Key: CZGCEKJOLUNIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Chloro-4-nitrobenzene involves chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as a chlorinating agent. The optimal conditions for this reaction have been identified, highlighting the importance of reaction temperature, time, and the molar ratio of reactants to achieve high yields (Zhang Wei-guang, 2009).

Molecular Structure Analysis

The molecular structure of 1-Chloro-4-nitrobenzene has been characterized through crystallographic studies, revealing the presence of N—O⋯Cl halogen bonds and aromatic π–π stacking. These interactions contribute to the stability and physical properties of the compound (I. Mossakowska & G. Wójcik, 2007).

Chemical Reactions and Properties

1-Chloro-4-nitrobenzene undergoes various chemical reactions, including electrophilic aromatic substitution and reduction. These reactions are influenced by the nitro and chloro groups, which act as activating and deactivating groups, respectively. The compound's reactivity has been explored in the context of its interaction with different reagents, demonstrating its versatility in organic synthesis (Martin W. Melhuish et al., 1988).

Physical Properties Analysis

The physical properties of 1-Chloro-4-nitrobenzene, such as melting point and solubility, are closely related to its molecular structure. The presence of halogen bonds and π–π interactions affects its phase transitions and thermal vibrations, providing insights into its behavior in different states (I. Mossakowska & G. Wójcik, 2007).

Chemical Properties Analysis

The chemical properties of 1-Chloro-4-nitrobenzene are characterized by its reactivity towards various nucleophiles and electrophiles. Studies have shown how its nitro and chloro substituents influence its reactivity, making it a valuable compound for synthesizing more complex molecules (E. Katsivela et al., 1999).

Scientific Research Applications

  • Chemical Reactions and Catalysis :

    • Van der Aar et al. (1997) studied the structure-activity relationships of 4-substituted 1-chloro-2-nitrobenzenes, indicating a similar transition state in certain catalyzed conjugation reactions (E. M. van der Aar et al., 1997).
    • Singh and Arora (1988) demonstrated the use of 1-Chloro-4-nitrobenzene in organic synthesis under phase transfer conditions, highlighting its utility in nucleophilic aromatic substitution reactions (Paramjit Singh & G. Arora, 1988).
  • Environmental Applications and Hazards :

    • Yu et al. (2022) reported that skin exposure to 4-chloro-1-nitrobenzene can lead to health hazards like methaemoglobinaemia and haemolysis (G. Yu et al., 2022).
    • Shah (2014) found that Pseudomonas acidovorans XII can degrade 1-chloro-4-nitrobenzene, suggesting potential applications in bioremediation (M. Shah, 2014).
  • Sensing and Detection :

    • Yi et al. (2020) developed a highly sensitive electrochemical sensing platform for detecting 1-chloro-4-nitrobenzene (Yinhui Yi et al., 2020).
    • Kingsford et al. (2018) also created an electrochemical sensor for 1-chloro-4-nitrobenzene, demonstrating its detection capabilities (Odoom Jibrael Kingsford et al., 2018).
  • Pollutant Removal :

    • Nazari and Gharbani (2013) used single-walled carbon nanotubes to remove 1-chloro-4-nitrobenzene from aqueous solutions, showing its effectiveness in pollutant removal (S. Nazari & P. Gharbani, 2013).

Safety And Hazards

1-Chloro-4-nitrobenzene is suspected of causing genetic defects and causes damage to organs. It is toxic in contact with skin and if swallowed. Repeated exposure can result in absorption through the skin causing significant health hazard .

Future Directions

The future directions of 1-Chloro-4-nitrobenzene research could involve the development of practical and convenient methodologies for its synthesis . It could also involve further exploration of its reactivity and potential applications in organic synthesis, medicinal chemistry, and materials science .

properties

IUPAC Name

1-chloro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGCEKJOLUNIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Record name P-NITROCHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-CHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020281
Record name 1-Chloro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

P-nitrochlorobenzene is a light yellow crystalline solid. Density 1.520 g / cm3. Melting point 83 °C. Sweet odor. Very toxic by inhalation, ingestion, and skin absorption., Light yellow crystalline solid with a sweet odor; [CAMEO], YELLOWISH CRYSTALS WITH CHARACTERISTIC ODOUR., Yellow, crystalline solid with a sweet odor.
Record name P-NITROCHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Nitrochlorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/759
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-CHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name P-NITROCHLOROBENZENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name p-Nitrochlorobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0452.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

468 °F at 760 mmHg (NTP, 1992), 242 °C at 760 mm Hg, 242 °C, 468 °F
Record name P-NITROCHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-CHLORO-4-NITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name P-NITROCHLOROBENZENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name p-Nitrochlorobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0452.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

230 °F (NTP, 1992), 127 °C, 261 °F (closed cup), 261 °F (127 °C) (closed cup), 127 °C c.c., 230 °F, 261 °F
Record name P-NITROCHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Nitrochlorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/759
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-CHLORO-4-NITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name P-NITROCHLOROBENZENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name p-Nitrochlorobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0452.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 0.1 mg/mL at 75 °F (NTP, 1992), Sparingly sol in cold alc and freely in boiling alcohol, ether, carbon disulfide., Soluble in organic solvents, In water, 225 mg/L at 20 °C, Solubility in water: none, Slight
Record name P-NITROCHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-CHLORO-4-NITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name p-Nitrochlorobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0452.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.52 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.520, Relative density (water = 1): 1.3, 1.52
Record name P-NITROCHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-CHLORO-4-NITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name P-NITROCHLOROBENZENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name p-Nitrochlorobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0452.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

5.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.44 (AIR= 1), Relative vapor density (air = 1): 5.44, 5.44
Record name P-NITROCHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-CHLORO-4-NITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name P-NITROCHLOROBENZENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.09 mmHg at 77 °F ; 0.23 mmHg at 99.9 °F (NTP, 1992), 0.02 [mmHg], 2.19X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 30 °C: 20, 0.2 mmHg at 86 °F, (86 °F): 0.2 mmHg
Record name P-NITROCHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Nitrochlorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/759
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-CHLORO-4-NITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name P-NITROCHLOROBENZENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name p-Nitrochlorobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0452.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Product Name

1-Chloro-4-nitrobenzene

Color/Form

Monoclinic prisms, Yellow crystals, Yellow, crystalline solid

CAS RN

100-00-5
Record name P-NITROCHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Chloro-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloronitrobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-chloro-4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chloro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-CHLORONITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVL66U249D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-CHLORO-4-NITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name P-NITROCHLOROBENZENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Benzene, 1-chloro-4-nitro-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/CZ100590.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

182.5 °F (NTP, 1992), 82-84 °C, The liquid molar volume is 0.121 cu m/kmol. The IG heat of formation is 3.72X10+7 J/kmol. The heat fusion at the melting point is 1.41X10+7 J/kmol., 182 °F
Record name P-NITROCHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-CHLORO-4-NITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORO-4-NITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name P-NITROCHLOROBENZENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name p-Nitrochlorobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0452.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

A 100 mL reaction flask fitted with reverse dean-stark apparatus was charged with 11.250 g chlorobenzene (0.1 mol), 48 mL 1,2 dichloro ethane and 2.250 g of catalyst as prepared example 5. The flask was flushed with nitrogen. The reaction mixture was refluxed at 110° C. for 1 h followed by the dropwise addition of 8.6 mL (0.133 mol) 70% HNO3. The water formed during the reaction was removed using fitted with reverse dean-stark apparatus. The reaction was carried out for 8 h. The reaction was monitored by GC analysis. In this reaction 55.2% conversion of chlorobenzene was obtained with 61.8% of 2-nitro chlorobenzene and 38.2% of 4-nitro chlorobenzene.
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
2.25 g
Type
catalyst
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61.8%
Yield
38.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-4-nitrobenzene
Reactant of Route 2
1-Chloro-4-nitrobenzene
Reactant of Route 3
1-Chloro-4-nitrobenzene
Reactant of Route 4
1-Chloro-4-nitrobenzene
Reactant of Route 5
1-Chloro-4-nitrobenzene
Reactant of Route 6
1-Chloro-4-nitrobenzene

Citations

For This Compound
1,660
Citations
E Katsivela, V Wray, DH Pieper… - Applied and …, 1999 - Am Soc Microbiol
… , which belongs to the familyComamonadaceae, utilizes 1-chloro-4-nitrobenzene (1C4NB) as a sole … In 1988 the worldwide production of 1-chloro-4-nitrobenzene (1C4NB) for use as an …
Number of citations: 103 journals.asm.org
ALI Mehrizad, P Gharbani - 2016 - sid.ir
… ABSTRACT: In this study, the adsorption of 1-chloro-4-nitrobenzene (1C4NB) on carbon nanofibers (CNFs), was investigated in a batch system. The combined effects of operating …
Number of citations: 10 www.sid.ir
S Nazari, P GHARBANI - 2013 - sid.ir
… In this study adsorption of 1-chloro-4-nitrobenzene on single … , pH, initial concentration of 1-chloro-4-nitrobenzene, adsorbent … a little change of 1chloro-4-nitrobenzene removal efficiency …
Number of citations: 2 www.sid.ir
LE Barbin, C Estrela, DFC Guedes, JCE Spanó… - Journal of …, 2013 - Elsevier
… This study evaluated the generation of pCA and other derivates, such as ROS and 1-chloro-4-nitrobenzene (pCNO), in CHX at a high concentration and in a mixture of CHX and calcium …
Number of citations: 46 www.sciencedirect.com
MJ Bunegar, UC Dyer, GR Evans… - … Process Research & …, 1999 - ACS Publications
… Our approach was developed using 1-chloro-4-nitrobenzene as a convenient starting … Thus, (R)-aminoglutethimide (1) was prepared from 1-chloro-4-nitrobenzene using the six-stage …
Number of citations: 12 pubs.acs.org
H Below, N Lehan, A Kramer - Microchimica Acta, 2004 - Springer
… C-18 phases can be used for the determination of 1-chloro-4-nitrobenzene and CHD in urine samples. TSC material was the only phase where isolation of 1-chloro-4-nitrobenzene from …
Number of citations: 39 link.springer.com
OJ Kingsford, J Qian, D Zhang, Y Yi, G Zhu - Analytical Methods, 2018 - pubs.rsc.org
… 1-Chloro-4-nitrobenzene is an organic pollutant which often occurs in the environment through the manufacturing of oil additives, drugs, agricultural chemicals and other chemical …
Number of citations: 16 pubs.rsc.org
A Saeed, J Simpson - Crystals, 2012 - mdpi.com
… Similarly, 1-chloro-4-nitrobenzene is used in the industrial production of azo and sulfur dyes… The bacterial strain LW1 (family Comamonadaceae), utilizes 1-chloro-4-nitrobenzene as a …
Number of citations: 1 www.mdpi.com
P Gharbani, E Jafarpour, A Mehrizad - Inter. J. of Eng. Res. and Appli, 2012 - academia.edu
… Adsorption of 1-Chloro-4-nitrobenzene from aqueous solutions by black tea leaves waste … conditions such as different initial 1-Chloro-4-nitrobenzene concentrations, pH, dosage of …
Number of citations: 1 www.academia.edu
Y Yi, OJ Kingsford, Y Ma, Y Wu, G Zhu - Microchemical Journal, 2020 - Elsevier
Owing to their widespread and persistent usage, 1-chloro-4-nitrobenzene (CNB) and N-(4-hydroxyphenyl) acetamide (ACT) are two environmental substances that have raised several …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.